molecular formula C19H23ClN2O2S B4050017 N-[(1-adamantylamino)carbonothioyl]-3-chloro-4-methoxybenzamide

N-[(1-adamantylamino)carbonothioyl]-3-chloro-4-methoxybenzamide

Cat. No.: B4050017
M. Wt: 378.9 g/mol
InChI Key: IYPPKTKTFOIKFO-UHFFFAOYSA-N
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Description

N-[(1-adamantylamino)carbonothioyl]-3-chloro-4-methoxybenzamide is a useful research compound. Its molecular formula is C19H23ClN2O2S and its molecular weight is 378.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.1168768 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

A series of substituted N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides with antiarrhythmic activity were synthesized, highlighting the potential of such compounds for further pharmacological exploration due to their original spectrum of activity (Likhosherstov et al., 2014). Additionally, the structural characterization and synthesis of tetrahedrally-oriented four-armed star and branched aramids demonstrate the versatility of adamantane derivatives in creating materials with significant thermal stability and solubility properties (Reichert & Mathias, 1994).

Chemical Behavior and Applications

Research into N-heterocyclic carbenes as ligands in palladium-mediated radiolabelling of amides for positron emission tomography highlights the utility of adamantyl groups in the field of diagnostic imaging, improving the radiochemical yield and purity of synthesized compounds (Jennings et al., 2011). The synthesis and spectroscopic characterization of soluble poly(2-methoxy-5-alkoxy paraphenylenes) provide insights into the electronic properties and potential applications of adamantane-containing polymers in electronic and optical devices (Moustafid et al., 1991).

Molecular Interactions and Stability

Studies on substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes reveal how adamantane derivatives can influence molecular interactions and stability, affecting the photophysical properties of compounds (Yang et al., 2004). The molecular structure analysis of N-3-hydroxyphenyl-4-methoxybenzamide, an analogous compound, through X-ray diffraction and DFT calculations, underscores the impact of intermolecular interactions on the geometry of such molecules, providing valuable information for the design of new materials and drugs (Karabulut et al., 2014).

Properties

IUPAC Name

N-(1-adamantylcarbamothioyl)-3-chloro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2S/c1-24-16-3-2-14(7-15(16)20)17(23)21-18(25)22-19-8-11-4-12(9-19)6-13(5-11)10-19/h2-3,7,11-13H,4-6,8-10H2,1H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPPKTKTFOIKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC23CC4CC(C2)CC(C4)C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.